
Trifluoroacetic acid-d
Übersicht
Beschreibung
Trifluoroacetic acid-d (TFAA-d) is a derivative of trifluoroacetic acid (TFAA) and is a highly fluorinated organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic liquid that is miscible with water and other organic solvents. TFAA-d is used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a solvent in the preparation of pharmaceuticals and fine chemicals. It has also been used in the production of polymers, in the preparation of dyes and in the production of various industrial products.
Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance (NMR) Spectroscopy
TFA-d serves as an excellent solvent for NMR studies. Its deuterium atoms enhance the clarity of NMR spectra by reducing background signals arising from proton exchange. Researchers use TFA-d to investigate the conformations of cyclic peptides, high molecular weight polyesters (such as polyglycolide), and other complex molecules .
Peptide Chemistry and Proteomics Research
In peptide chemistry, TFA-d plays a crucial role in peptide synthesis and purification. It is commonly used for cleaving protecting groups from amino acids during solid-phase peptide synthesis. Additionally, TFA-d is employed in proteomics research to analyze protein structures and interactions .
Organic Synthesis
TFA-d has a rich history in organic synthesis. Its acidic nature allows it to catalyze various reactions, including solvolysis, rearrangements, functional group deprotections, oxidations, reductions, and condensations. Researchers appreciate its versatility and compatibility with a wide range of substrates .
Trifluoromethylation Reactions
The trifluoromethyl group (CF₃) is a valuable motif in medicinal chemistry and agrochemicals. TFA-d can introduce CF₃ groups into organic molecules, enabling the synthesis of novel compounds with enhanced properties. These reactions are particularly relevant in drug discovery and materials science .
Catalyst and Reagent
TFA-d acts as both a solvent and a catalyst/reagent. Its low boiling point and water miscibility make it suitable for various reactions. Researchers employ it in rearrangements, hydroarylations, and trifluoroalkylations. Its strong acidity facilitates transformations that might be challenging with other reagents .
Polymer Characterization
TFA-d is useful for studying high molecular weight polymers. By incorporating it into NMR solvent mixtures, researchers can analyze the NMR spectra of polymers like polyglycolide (PG) and poly(ethylene terephthalate) (PET). These insights aid in understanding polymer structure and behavior .
Wirkmechanismus
Target of Action
Trifluoroacetic acid-d (TFA-d) is a hydrophilic, non-degradable substance . It has been found in diverse environmental media, including rain, soils, human serum, plants, plant-based foods, and drinking water . The liver can be considered as the target organ for TFA-d, with mild hypertrophy observed after repeated oral administration . It’s also known to have a strong irritant effect on the respiratory system .
Mode of Action
It’s known that tfa-d is usually added to other nmr solvents to shift the active hydrogen of organic compounds to low field . This suggests that TFA-d interacts with its targets by altering their chemical properties, which could lead to changes in their function or behavior .
Biochemical Pathways
TFA-d is known to be a persistent pollutant in the environment, with production from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) being a known source . More research is needed to fully understand the biochemical pathways affected by TFA-d and their downstream effects.
Pharmacokinetics
It’s known to be a non-oxidizing acid and a non-aqueous solvent, which is miscible with many organic solvents . This suggests that TFA-d could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of TFA-d.
Result of Action
The result of TFA-d’s action is largely dependent on its concentration in the environment. At high concentrations, TFA-d is known to be toxic to reproduction and exhibits liver toxicity . .
Action Environment
TFA-d is a known and persistent pollutant in the environment . Its concentrations have been increasing irreversibly due to many per- and polyfluoroalkyl substances (PFAS) that have TFA as a transformation byproduct . Environmental factors such as the presence of these substances can influence the action, efficacy, and stability of TFA-d. Furthermore, the region in which TFA is produced is close to the source, which could also influence its action .
Eigenschaften
IUPAC Name |
deuterio 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVDTLACAAQTR-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893070 | |
| Record name | 2,2,2-trifluoro-Acetic acid-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | Trifluoroacetic acid-d | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13668 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trifluoroacetic acid-d | |
CAS RN |
599-00-8 | |
| Record name | Trifluoroacetic acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid-d, 2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid-d, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-trifluoro-Acetic acid-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetic [2H]acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

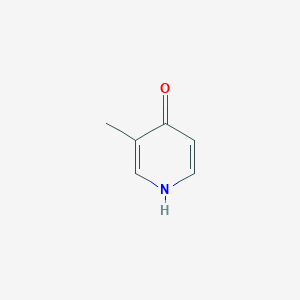
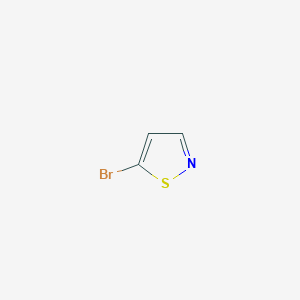
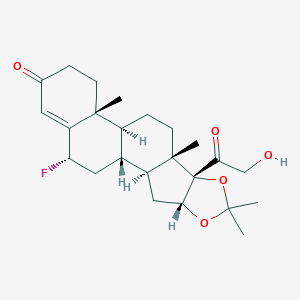
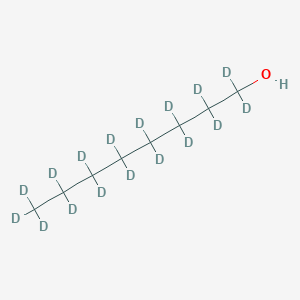
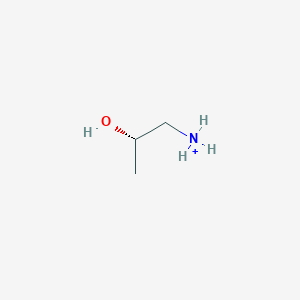





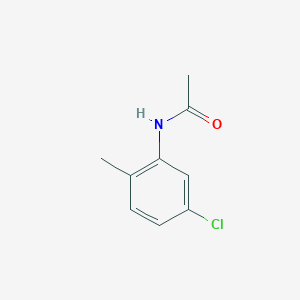

![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)
